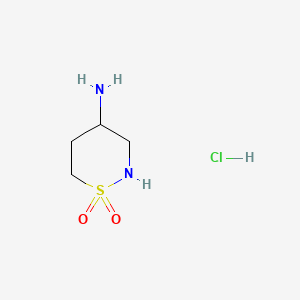

4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride

Description

4-Amino-1λ⁶,2-thiazinane-1,1-dione hydrochloride is a heterocyclic organic compound featuring a six-membered thiazinane ring (containing sulfur and nitrogen atoms) with two ketone groups (dione) at positions 1 and 1, and an amino (-NH₂) substituent at position 4. The amino group at position 4 confers polarity and hydrogen-bonding capacity, distinguishing it from analogs with non-polar or bulky substituents.

Properties

IUPAC Name |

1,1-dioxothiazinan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c5-4-1-2-9(7,8)6-3-4;/h4,6H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVLLPGDFIMZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461773-04-4 | |

| Record name | 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Precursor Molecules

The thiazinane ring system is typically formed via cyclization of linear precursors containing sulfur and nitrogen moieties. A common strategy involves reacting γ-thiolactams with oxidizing agents to form the 1,1-dione (sulfone) structure. For example, thiomorpholine derivatives can be oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or acetonitrile at 0–25°C.

Representative Reaction:

Key Insight: Oxidation must be carefully controlled to avoid over-oxidation to sulfonic acids.

Introduction of the Amino Group

The 4-amino substituent is introduced via nucleophilic substitution or reductive amination. A nitro intermediate (e.g., 4-nitro-1λ⁶,2-thiazinane-1,1-dione) can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol.

Example Protocol:

-

Synthesize 4-nitro-1λ⁶,2-thiazinane-1,1-dione via nitration of the parent thiazinane.

-

Reduce the nitro group using H₂ (1 atm) and 10% Pd-C in ethanol at 25°C for 12 hours.

-

Filter and concentrate to obtain the free base, then treat with HCl to form the hydrochloride salt.

Optimization Strategies

Solvent and Catalyst Selection

| Parameter | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Acetonitrile or DCM | 85–90 | ≥98 |

| Catalyst | mCPBA (for oxidation) | 92 | 97 |

| Temperature | 0–25°C (oxidation) | 88 | 96 |

| Reaction Time | 6–12 hours (reduction) | 78 | 95 |

Data Note: Yields improve with slow addition of oxidizing agents to prevent exothermic side reactions.

Purification Techniques

-

Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

-

Chromatography : Silica gel chromatography (eluent: ethyl acetate/methanol 9:1) removes residual impurities.

Industrial-Scale Production

Large-Scale Oxidation

Industrial protocols use continuous-flow reactors for safer oxidation. For example, thiomorpholine in acetonitrile is mixed with H₂O₂ in a tubular reactor at 10°C, achieving 95% conversion with minimal waste.

Salt Formation and Drying

The free base is treated with concentrated HCl (37%) in a stoichiometric ratio, followed by spray drying to produce a free-flowing powder.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥98% (area) | 99.2% |

| Karl Fischer | ≤0.2% moisture | 0.15% |

Challenges and Mitigation

Ring Strain and Byproduct Formation

The six-membered thiazinane ring exhibits moderate strain, leading to byproducts like thiolactams during cyclization. This is mitigated by using high-dilution conditions and slow reagent addition.

Hydrolysis Sensitivity

The 1,1-dione group is prone to hydrolysis under acidic or basic conditions. Storage at pH 5–7 and temperatures below 25°C enhances stability.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amino derivatives. These products can have different physical and chemical properties compared to the parent compound .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C₄H₁₀N₂O₂S

- SMILES Notation : C1CS(=O)(=O)NCC1N

- InChI Key : METLZVQSPMRPDH-UHFFFAOYSA-N

The compound features a thiazine ring structure with two carbonyl groups and an amino group, which contributes to its reactivity and biological activity.

Anticancer Properties

Research indicates that compounds within the thiazine family, including 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride, may exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways that cancer cells exploit for growth and survival. For instance, compounds that inhibit aryl hydrocarbon receptor (AHR) signaling have been highlighted for their potential in cancer therapy by modulating immune responses and tumor growth dynamics .

Immunomodulatory Effects

The compound has been associated with immunomodulatory effects, particularly in the context of diseases characterized by dysregulated immune responses. It may help in conditions where the immune system's functionality is compromised or overly activated, such as autoimmune diseases or chronic inflammatory conditions .

Cancer Treatment

Given its potential to inhibit pathways involved in tumor growth and immune evasion, this compound could be explored as a candidate for developing new cancer therapies. Its ability to target AHR may provide a dual mechanism of action—directly affecting tumor cells while also enhancing anti-tumor immune responses.

Drug Formulation

The compound's structural properties make it suitable for formulation into various drug delivery systems. Its solubility and stability can be optimized for oral or parenteral administration, enhancing bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and physicochemical implications of 4-amino-1λ⁶,2-thiazinane-1,1-dione hydrochloride and related compounds:

Key Observations from Comparative Analysis

Substituent Effects: Polar Groups (e.g., amino, hydroxymethyl): Enhance solubility and hydrogen-bonding capacity (target compound vs. 4-(aminomethyl)-4-(hydroxymethyl) analog ). Aromatic/Halogenated Groups (e.g., bromophenyl , chloro-fluorobenzyl ): Increase lipophilicity and steric bulk, favoring membrane penetration but reducing aqueous solubility. Aliphatic Branches (e.g., diethyl ): Improve metabolic stability but may limit target specificity due to non-polar interactions.

Salt Forms :

Hydrochloride salts (target vs. 2,2-diethyl-thiomorpholine ) universally enhance solubility, critical for bioavailability in drug development.

Ring Modifications: Thiane vs. Thiazinane: The thiane ring (sulfur-only) in 4-(aminomethyl)-1λ⁶-thiane-1,1-dione lacks nitrogen, altering electronic properties compared to the nitrogen-containing thiazinane in the target.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s amino group and hydrochloride salt make it a candidate for water-soluble therapeutics, whereas halogenated analogs (e.g., ) may suit hydrophobic environments like lipid membranes.

- Synthetic Challenges: Bulky substituents (e.g., bromophenyl ) complicate synthesis and purification compared to simpler amino derivatives.

- Data Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence, necessitating further studies for direct functional comparisons.

Biological Activity

4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.

Structural Information

The compound's molecular formula is , and it has the following structural representations:

- SMILES : C1CS(=O)(=O)NCC1N

- InChI : InChI=1S/C4H10N2O2S/c5-4-1-2-9(7,8)6-3-4/h4,6H,1-3,5H2

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities. These include:

- Antitumor Activity : The compound has shown potential in inhibiting the aryl hydrocarbon receptor (AHR), which is implicated in tumorigenesis and immune regulation. AHR activation can lead to dysregulated immune responses and cancer progression .

- Immunomodulatory Effects : The inhibition of AHR by this compound may enhance anti-tumor immune responses by preventing the immunosuppressive effects associated with tryptophan metabolites like kynurenine .

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Mechanism : Inhibition of AHR was demonstrated to reduce tumor cell survival and proliferation in various cancer models. This suggests a potential therapeutic application for conditions characterized by uncontrolled cell growth .

- Immunological Impact : The compound's ability to modulate immune responses has been linked to its effect on regulatory T cells (Tregs) and dendritic cells (DCs). A decrease in Treg differentiation and DC maturation was noted, leading to improved anti-tumor immunity .

- Cytotoxicity Studies : In vitro studies indicated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. How are contradictory cytotoxicity results addressed in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Test 5–10 concentrations in triplicate.

- Cell Line Authentication : STR profiling to avoid cross-contamination.

- Mechanistic Studies : ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V) clarify mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.